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Compound Name:
Ethyl 4-methylpyrimidine-5-

carboxylate

Cat. No.: B145769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 4-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the

pyrimidine class of molecules. Pyrimidines are of significant interest in medicinal chemistry due

to their presence in a wide array of biologically active compounds, including nucleic acids and

various therapeutic agents. This technical guide provides a comprehensive literature review of

ethyl 4-methylpyrimidine-5-carboxylate, focusing on its synthesis, chemical properties, and

biological significance. While direct and extensive research on this specific molecule is limited,

this guide consolidates available information and draws relevant data from closely related

analogues to provide a thorough understanding of its chemical profile and potential

applications.

Chemical Properties and Data
The fundamental chemical properties of ethyl 4-methylpyrimidine-5-carboxylate are

summarized in the table below. This information is crucial for its identification, handling, and

use in synthetic and biological applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b145769?utm_src=pdf-interest
https://www.benchchem.com/product/b145769?utm_src=pdf-body
https://www.benchchem.com/product/b145769?utm_src=pdf-body
https://www.benchchem.com/product/b145769?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 110960-73-1 N/A

Molecular Formula C₈H₁₀N₂O₂ N/A

Molecular Weight 166.18 g/mol N/A

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of ethyl 4-methylpyrimidine-
5-carboxylate is not extensively documented in readily available literature, its structure

suggests a plausible synthetic pathway involving a cyclocondensation reaction. A general and

widely used method for the synthesis of the pyrimidine core is the Biginelli reaction, which

typically yields dihydropyrimidines. Subsequent aromatization would be necessary to obtain the

final product.

A potential synthetic route could involve the condensation of a β-ketoester with an amidine,

followed by an oxidation step. A logical workflow for such a synthesis is depicted below.

Starting Materials

Reaction Steps

Product

Ethyl Acetoacetate

Cyclocondensation

Formamidine

dihydropyrimidine

Intermediate:
Ethyl 4-methyl-1,6-dihydropyrimidine-5-carboxylate

Oxidation/Aromatization

Ethyl 4-methylpyrimidine-5-carboxylate
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Figure 1: Plausible synthetic workflow for Ethyl 4-methylpyrimidine-5-carboxylate.

General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on common pyrimidine syntheses and

should be adapted and optimized based on experimental findings.

Cyclocondensation:

To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., ethanol), add

formamidine acetate (1 equivalent) and a catalytic amount of a base (e.g., sodium

ethoxide).

Reflux the mixture for several hours while monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture and neutralize with a weak acid.

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield the crude dihydropyrimidine

intermediate.

Aromatization:

Dissolve the crude dihydropyrimidine in a suitable solvent (e.g., acetic acid or an inert

solvent).

Add an oxidizing agent (e.g., manganese dioxide, potassium permanganate, or a

palladium catalyst with a hydrogen acceptor).

Stir the reaction at an appropriate temperature (room temperature to reflux) until the

starting material is consumed (monitored by TLC).

Work up the reaction mixture by filtration to remove the oxidizing agent, followed by

extraction and purification by column chromatography to obtain pure ethyl 4-
methylpyrimidine-5-carboxylate.
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Spectroscopic Data
Detailed spectroscopic data for ethyl 4-methylpyrimidine-5-carboxylate is not available in a

consolidated form. However, based on the analysis of related pyrimidine derivatives, the

expected spectral characteristics are presented below. Researchers should confirm these with

experimental data.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.9 s 1H Pyrimidine H-2

~8.6 s 1H Pyrimidine H-6

~4.3 q 2H -OCH₂CH₃

~2.6 s 3H -CH₃ at C4

~1.3 t 3H -OCH₂CH₃

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

Chemical Shift (δ) ppm Assignment

~165 C=O (ester)

~160 Pyrimidine C-4

~158 Pyrimidine C-2

~155 Pyrimidine C-6

~125 Pyrimidine C-5

~61 -OCH₂CH₃

~24 -CH₃ at C4

~14 -OCH₂CH₃
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Expected IR (Infrared) Spectroscopy Data:

Wavenumber (cm⁻¹) Assignment

~3050-3150 C-H stretch (aromatic)

~2900-3000 C-H stretch (aliphatic)

~1720 C=O stretch (ester)

~1550-1600 C=N and C=C stretch (pyrimidine ring)

~1250 C-O stretch (ester)

Expected Mass Spectrometry (MS) Data:

m/z Assignment

166 [M]⁺ (Molecular Ion)

Biological Activity and Potential Applications
Direct biological studies on ethyl 4-methylpyrimidine-5-carboxylate are not widely reported.

However, its use as a reagent in the synthesis of pyrazole derivatives intended for the

treatment of lung cancer suggests its significance as a building block in medicinal chemistry.

The pyrimidine core is a well-established pharmacophore, and derivatives of ethyl 4-
methylpyrimidine-5-carboxylate could be explored for a range of biological activities.

The logical relationship for its potential application in drug discovery is outlined in the following

diagram.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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